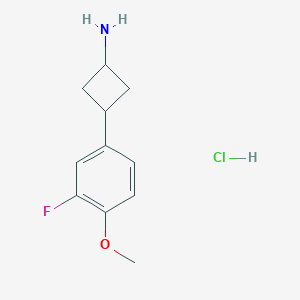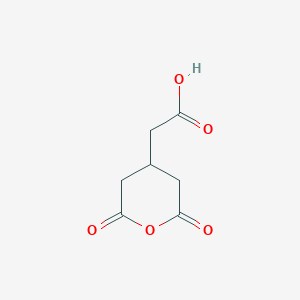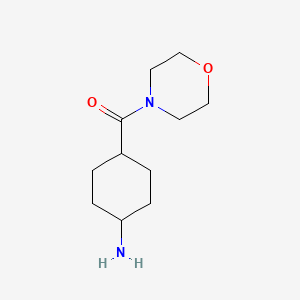
3-Benzyl-6-bromo-2-chloroquinoline
概要
説明
3-Benzyl-6-bromo-2-chloroquinoline: is a quinoline derivative with the molecular formula C16H11BrClN and a molecular weight of 332.62 g/mol . This compound is characterized by the presence of benzyl, bromo, and chloro substituents on the quinoline ring, making it a valuable intermediate in the synthesis of various pharmacologically active compounds .
作用機序
Target of Action
It is known to be an intermediate in the synthesis of bedaquiline , a diarylquinoline derivative that acts as a mycobacterial inhibitor .
Mode of Action
As an intermediate in the synthesis of Bedaquiline , it may contribute to the overall mechanism of action of the final compound.
Biochemical Pathways
As an intermediate in the synthesis of bedaquiline , it may play a role in the pathways affected by this drug.
Result of Action
As an intermediate in the synthesis of Bedaquiline , it may contribute to the overall effects of the final compound.
生化学分析
Biochemical Properties
3-Benzyl-6-bromo-2-chloroquinoline plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of bedaquiline . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as a mycobacterial inhibitor, which suggests its interaction with mycobacterial enzymes and proteins . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity and preventing the growth of mycobacteria.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, its role as a mycobacterial inhibitor indicates that it can disrupt the normal metabolic processes of mycobacteria, leading to cell death. Additionally, it may affect the expression of genes involved in these metabolic pathways, further contributing to its inhibitory effects.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds to the active sites of mycobacterial enzymes, inhibiting their activity and preventing the synthesis of essential biomolecules required for mycobacterial growth. This inhibition leads to the disruption of metabolic processes and ultimately results in cell death. Additionally, this compound may induce changes in gene expression, further enhancing its inhibitory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under inert gas (nitrogen or argon) at 2-8°C . It may degrade over time, leading to a decrease in its inhibitory effects. Long-term studies in vitro and in vivo have shown that prolonged exposure to this compound can result in sustained inhibition of mycobacterial growth, although the extent of this inhibition may vary depending on the stability and degradation of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits mycobacterial growth without causing significant toxic or adverse effects . At higher doses, it may exhibit toxic effects, including damage to liver and kidney tissues. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of mycobacterial growth, beyond which the inhibitory effects plateau or decrease due to toxicity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-6-bromo-2-chloroquinoline typically involves the following steps :
Starting Material: The synthesis begins with 2-chloroquinoline.
Bromination: 2-chloroquinoline is brominated to form 3-bromo-2-chloroquinoline.
Grignard Reaction: The brominated intermediate is then reacted with benzylmagnesium bromide (a Grignard reagent) to yield this compound.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions: 3-Benzyl-6-bromo-2-chloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro and bromo substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinoline ring.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of quinoline N-oxides.
Reduction Products: Reduction can yield partially or fully reduced quinoline derivatives.
科学的研究の応用
3-Benzyl-6-bromo-2-chloroquinoline has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the development of agrochemicals and other industrial chemicals.
類似化合物との比較
6-Bromo-2-chloroquinoline: Lacks the benzyl group, making it less versatile in synthetic applications.
3-Benzyl-2-chloroquinoline:
3-Benzyl-6-bromoquinoline: Lacks the chloro substituent, altering its chemical properties and reactivity.
Uniqueness: 3-Benzyl-6-bromo-2-chloroquinoline is unique due to the presence of both bromo and chloro substituents along with the benzyl group. This combination of substituents enhances its reactivity and makes it a valuable intermediate in the synthesis of various pharmacologically active compounds .
特性
IUPAC Name |
3-benzyl-6-bromo-2-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN/c17-14-6-7-15-12(10-14)9-13(16(18)19-15)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXUDVNBDYIJHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N=C3C=CC(=CC3=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726806 | |
| Record name | 3-Benzyl-6-bromo-2-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654655-68-2 | |
| Record name | 3-Benzyl-6-bromo-2-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were used to confirm the structure of 3-Benzyl-6-bromo-2-chloroquinoline?
A1: The researchers utilized a combination of spectroscopic techniques to confirm the structure of this compound. These techniques included Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance spectroscopy (1H NMR), carbon-13 nuclear magnetic resonance spectroscopy (13C NMR), and mass spectrometry. [] You can access the paper detailing this research here:
Q2: How does the computationally predicted structure of this compound compare to the experimentally determined crystal structure?
A2: Density functional theory (DFT) calculations were employed to predict the molecular structure of this compound. The study found that the DFT-optimized structure showed good agreement with the structure obtained through single-crystal X-ray diffraction. This consistency between computational modeling and experimental results strengthens the validity of both approaches in characterizing the molecule. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1442909.png)
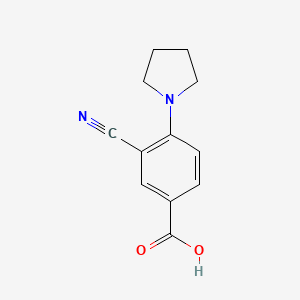
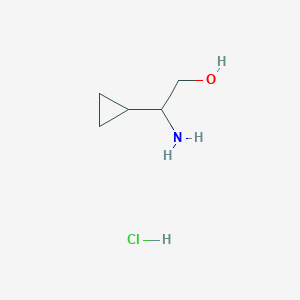
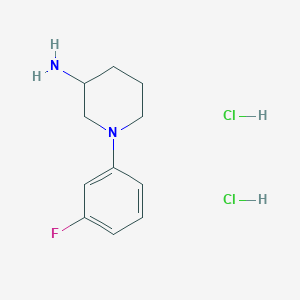
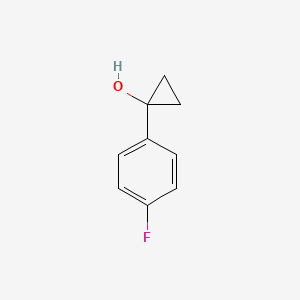
![N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide](/img/structure/B1442915.png)

